molecular formula C14H12N2O4 B8433707 [4-(2-Nitro-phenylamino)-phenyl]-acetic acid

[4-(2-Nitro-phenylamino)-phenyl]-acetic acid

Cat. No. B8433707
M. Wt: 272.26 g/mol
InChI Key: GLMSGWZHAFGSOU-UHFFFAOYSA-N
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Patent
US07977338B2

Procedure details

A mixture of 1.5 ml of 2-nitrofluorobenzene (Aldrich), 1.44 g of 4-aminophenyl acetic acid and 0.550 g of KF is stirred at 170° C. for 16 hours in a sealed tube. The mixture obtained is allowed to cool to rt, triturated in CH2Cl2/MeOH (95:5) and filtered. The filtrate obtained is concentrated and the concentrate obtained is purified by silica gel column chromatography. [4-(2-Nitro-phenylamino)-phenyl]-acetic acid is obtained in the form of a solid: ES-MS: 273.0 [M+H]+; single peak at tR=4.44 min (System 1); Rf=0.20 (CH2Cl2/MeOH, 95:5).
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Name
Quantity
0.55 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1F)([O-:3])=[O:2].[NH2:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][C:19]([OH:21])=[O:20])=[CH:14][CH:13]=1.[F-].[K+]>>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:11][C:12]1[CH:13]=[CH:14][C:15]([CH2:18][C:19]([OH:21])=[O:20])=[CH:16][CH:17]=1)([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)F
Name
Quantity
1.44 g
Type
reactant
Smiles
NC1=CC=C(C=C1)CC(=O)O
Name
Quantity
0.55 g
Type
reactant
Smiles
[F-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
is stirred at 170° C. for 16 hours in a sealed tube
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture obtained
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
CUSTOM
Type
CUSTOM
Details
triturated in CH2Cl2/MeOH (95:5)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate obtained
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated
CUSTOM
Type
CUSTOM
Details
the concentrate obtained
CUSTOM
Type
CUSTOM
Details
is purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)NC1=CC=C(C=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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